1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane
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Overview
Description
1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane is an organic compound with the molecular formula C26H38O5 It is characterized by its long chain structure with phenyl groups at both ends and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane can be synthesized through a multi-step process involving the reaction of phenyl-substituted precursors with appropriate reagents to form the desired ether linkages. The synthesis typically involves:
Step 1: Preparation of intermediate compounds with phenyl groups.
Step 2: Formation of ether linkages through reactions such as Williamson ether synthesis.
Step 3: Purification and isolation of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process includes:
Bulk synthesis: Using large quantities of starting materials and reagents.
Continuous monitoring: Ensuring reaction conditions such as temperature, pressure, and pH are optimal.
Purification: Employing techniques like distillation, crystallization, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can yield simpler ether compounds.
Substitution: Phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenolic derivatives with hydroxyl groups.
Reduction: Simpler ethers with fewer oxygen atoms.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane has several applications in scientific research:
Chemistry: Used as a model compound to study ether linkages and their reactivity.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways through binding to active sites or altering membrane permeability.
Comparison with Similar Compounds
1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane: Unique due to its specific chain length and phenyl groups.
Other Polyether Compounds: Such as polyethylene glycol derivatives, which have different chain lengths and functional groups.
Uniqueness: this compound stands out due to its specific structure, which imparts unique chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C26H38O5 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-[3-[3-(3-phenylmethoxypropoxy)propoxy]propoxy]propoxymethylbenzene |
InChI |
InChI=1S/C26H38O5/c1-3-11-25(12-4-1)23-30-21-9-19-28-17-7-15-27-16-8-18-29-20-10-22-31-24-26-13-5-2-6-14-26/h1-6,11-14H,7-10,15-24H2 |
InChI Key |
QEQHQUQHMNMFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCCCOCCCOCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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